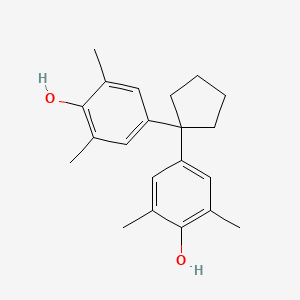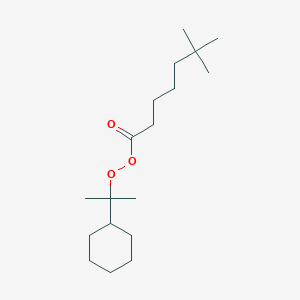
1,3-Propanediamine, N,N-dimethyl-N'-(8-methyl-5-nitro-4-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- is a chemical compound with a complex structure that includes both aliphatic and aromatic components
Preparation Methods
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- involves multiple steps. One common method includes the reaction of 1,3-propanediamine with N,N-dimethylamine and 8-methyl-5-nitro-4-quinoline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods often involve the use of fixed-bed reactors and hydrogenation processes. For example, the intermediate dimethylaminopropionitrile can be hydrogenated using a Raney-Nickel catalyst under high pressure to produce N,N-dimethyl-1,3-propanediamine .
Chemical Reactions Analysis
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to control the reaction rate and yield. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- can be compared with similar compounds such as:
N,N-Dimethyl-1,3-propanediamine: This compound has similar structural features but lacks the quinoline moiety, making it less complex and with different reactivity.
1,3-Bis(methylamino)propane: Another related compound with similar aliphatic structure but without the aromatic quinoline component.
N,N-Dimethyltrimethylenediamine: This compound shares the dimethylamino groups but differs in the overall structure and properties
The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- lies in its combination of aliphatic and aromatic components, which confer distinct chemical and biological properties.
Properties
CAS No. |
145363-53-7 |
|---|---|
Molecular Formula |
C15H20N4O2 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(8-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-11-5-6-13(19(20)21)14-12(7-9-17-15(11)14)16-8-4-10-18(2)3/h5-7,9H,4,8,10H2,1-3H3,(H,16,17) |
InChI Key |
UQSMDQGHUADVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC=N2)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)



![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)




![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)


